KA2237
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KA2237; KA-2237; KA 2237; |
Origin of Product |
United States |
Discovery and Preclinical Development of Ka2237
Rationale for Dual PI3Kβ/δ Isoform Targeting
The strategy to simultaneously inhibit both the p110β and p110δ isoforms of PI3K is grounded in the distinct yet complementary roles these enzymes play in cancer biology.
Targeting p110δ: The p110δ isoform is predominantly expressed in cells of hematopoietic origin, making it a highly attractive therapeutic target for B-cell lymphomas and other blood cancers. nih.govvaluebasedcancer.com Its inhibition can disrupt B-cell receptor (BCR) signaling and interfere with the survival signals provided by the tumor microenvironment. nih.gov
Targeting p110β: The p110β isoform is ubiquitously expressed and plays a crucial role in tumors that have lost the function of the PTEN tumor suppressor gene, a common event in many cancers. nih.gov In such cases, cancer cells can become dependent on p110β signaling for their growth and survival. Therefore, inhibiting p110β may overcome potential tumor escape mechanisms and suppress tumor growth, particularly in PTEN-deficient cancers. nih.govresearchgate.net
By combining the inhibition of these two isoforms, KA2237 was designed to mount a dual assault on cancer cells: directly targeting the malignant B-cells via p110δ inhibition while simultaneously blocking key survival pathways and potential resistance mechanisms through p110β inhibition. nih.goveuropeanpharmaceuticalreview.com This dual-action approach is hypothesized to provide a more robust and durable anti-tumor response compared to single-isoform inhibitors. valuebasedcancer.comnih.gov
Design Principles and Synthetic Approaches to this compound
The creation of this compound was described as a process of "rational de novo-design," reflecting a deliberate and structured approach to medicinal chemistry. europeanpharmaceuticalreview.com This process integrates a deep understanding of PI3K biology and the structural requirements for potent and selective kinase inhibition. europeanpharmaceuticalreview.comnih.gov
While the precise synthetic route for this compound is proprietary, the generation of kinase inhibitors, particularly those targeting PI3K, often relies on established organic chemistry methodologies. Many PI3K inhibitors are built upon heterocyclic scaffolds, such as pyrimidine, quinazoline, or pyrazolopyrimidine, which serve as mimics for the adenine (B156593) ring of ATP, allowing them to bind in the enzyme's active site. nih.govnih.govrsc.org
The synthesis of such compounds typically involves:
Scaffold Construction: Building the core heterocyclic ring system. For pyrimidine-based inhibitors, this can involve condensation reactions to form the ring. nih.govmdpi.com
Functionalization: Sequentially adding various substituents to the core scaffold. Common reactions used in this stage include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to attach different chemical groups at specific positions on the ring. acs.orgnih.gov These added groups are crucial for modulating potency, selectivity, and pharmacokinetic properties.
The development of a clinical candidate like this compound involves a process of iterative optimization. This begins with a "hit" or "lead" compound, which is then systematically modified to improve its drug-like properties. acs.org Medicinal chemists synthesize numerous analogues of the lead compound, making small, deliberate changes to its structure. nih.gov
Each new analogue is then tested to establish a Structure-Activity Relationship (SAR), which correlates specific structural changes with effects on biological activity. nih.govacs.org For instance, altering a substituent on the core scaffold might be assessed for its impact on potency against PI3Kβ and PI3Kδ, as well as its lack of activity against other isoforms like PI3Kα and PI3Kγ, to ensure selectivity. acs.org This iterative cycle of design, synthesis, and testing is repeated to refine the molecule's profile, balancing potency, selectivity, and pharmacokinetic characteristics. rsc.org
Table 1: Conceptual Illustration of an Iterative Optimization Cycle for a PI3K Inhibitor This table is a hypothetical example to illustrate the process of structure-activity relationship (SAR) analysis and does not represent actual data for this compound.
| Compound | Modification (at Position 'R') | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | Comment |
|---|---|---|---|---|---|
| Lead-001 | -H | 150 | 120 | 250 | Initial lead compound with moderate potency. |
| Analogue-A | -CH3 | 80 | 75 | 200 | Small alkyl group improves potency slightly. |
| Analogue-B | -Cl | 45 | 30 | 500 | Introduction of halogen improves potency and selectivity against alpha isoform. |
| Analogue-C | -OCH3 | 200 | 180 | 300 | Methoxy group reduces potency. |
| Optimized-Hit | -CF3 | 10 | 8 | >1000 | Trifluoromethyl group provides significant boost in potency and excellent selectivity. |
Once synthesized, this compound and its precursors underwent rigorous characterization to validate their chemical structure, purity, and biological activity. This multi-faceted process ensures the compound's identity and its desired effects on the biological target.
Key validation methods include:
Biochemical Assays: The primary potency of the compound against the target enzymes is determined using in vitro kinase assays. reactionbiology.com These assays measure the concentration of the inhibitor required to reduce the activity of purified PI3K p110β and p110δ enzymes by 50% (IC50). Similar assays are run against other PI3K isoforms (α and γ) to confirm selectivity. tandfonline.comnih.gov
Cellular Assays: To confirm that the compound works in a biological context, cellular assays are employed. A key method is to measure the inhibition of phosphorylation of downstream targets, such as AKT, in cancer cell lines after treatment with the compound. nih.govtandfonline.com Preclinical studies for this compound specifically demonstrated its ability to inhibit p110β- and p110δ-dependent AKT activation. nih.gov Anti-proliferative assays are also used to determine the concentration at which the compound inhibits tumor cell growth by 50% (GI50). tandfonline.com
Selectivity Profiling: To understand the broader interaction profile of the compound and rule out off-target effects, it is often screened against a large panel of other kinases. nih.govresearchgate.net This helps to ensure that the observed biological effects are due to the intended inhibition of PI3Kβ/δ and not other enzymes.
Analytical Chemistry: The identity and purity of the final compound are confirmed using standard analytical techniques. Furthermore, for preclinical and clinical development, robust analytical methods are established to quantify the drug in biological matrices. For this compound, a validated quantitative analytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed to determine its concentration in human plasma. fortunejournals.com
Table 2: Summary of Preclinical Characterization of this compound
| Assay Type | Endpoint Measured | Finding for this compound | Reference |
|---|---|---|---|
| Biochemical Assay | Inhibition of PI3K Isoforms | Potent dual inhibitor of p110β and p110δ, free from significant p110α and p110γ activity. | tandfonline.com |
| Cellular Target Engagement | Inhibition of AKT Phosphorylation | Effectively inhibited p110β- and p110δ-dependent AKT activation. | nih.govtandfonline.com |
| Cellular Proliferation Assay | Inhibition of Tumor Cell Growth (GI50) | Demonstrated anti-proliferative activity against a wide range of human cancer cell lines. | tandfonline.com |
| In Vivo Model | Anti-tumor Activity | Showed in vivo efficacy in a mouse model of breast cancer. | tandfonline.com |
| Analytical Method | Quantification in Plasma | A validated LC-MS/MS method was developed for determination in human plasma. | fortunejournals.com |
Molecular Mechanisms of Action of Ka2237 in Research Systems
Enzyme Inhibition Kinetics and Potency
KA2237 is characterized as a potent and selective dual inhibitor targeting the Class I PI3K isoforms, specifically PI3K-p110β and PI3K-p110δ. aacrjournals.orgguidetopharmacology.orgmims.comresearchgate.netiiarjournals.org Preclinical biochemical studies have elucidated its high inhibitory potency against these isoforms. This compound demonstrated an IC50 value of 19 nM for PI3K p110β and 8 nM for PI3K p110δ. iiarjournals.org This distinct inhibitory profile differentiates this compound from other PI3K inhibitors currently in clinical use or late-stage development. iiarjournals.org
Table 1: Enzyme Inhibition Potency of this compound
| PI3K Isoform | IC50 (nM) |
| PI3K p110β | 19 |
| PI3K p110δ | 8 |
Source: iiarjournals.org
Comparative Selectivity Against Other Class I PI3K Isoforms (e.g., PI3Kα, PI3Kγ)
A crucial aspect of this compound's pharmacological profile is its pronounced selectivity for the PI3K p110β and p110δ isoforms. Research indicates that this compound exhibits minimal to no significant inhibitory activity against other Class I PI3K isoforms, namely PI3K p110α and PI3K p110γ. iiarjournals.org In cellular assay systems, this compound demonstrated at least 20-fold higher potency in inhibiting AKT activation that is dependent on p110β or p110δ, as compared to its effects on p110α or p110γ-dependent activity. iiarjournals.org This isoform selectivity is a deliberate design feature aimed at mitigating potential mechanism-related toxicities often associated with less selective, pan-PI3K inhibitors, thereby potentially enabling higher therapeutic concentrations and broader combination strategies. mybiosource.comresearchgate.net
Intracellular Signaling Pathway Modulation
Impact on AKT Activation and Downstream Effectors
This compound exerts its molecular effects primarily through the targeted modulation of the PI3K/AKT signaling pathway. aacrjournals.orgiiarjournals.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netijarbs.comnih.govmdpi.comwu.ac.thresearchgate.netnih.gov Preclinical investigations have shown that this compound effectively inhibits both PI3K-p110δ-dependent AKT phosphorylation, as observed under anti-IgM stimulation, and the basal levels of AKT phosphorylation in PTEN-mutant cell lines, which are reliant on PI3K-p110β activity. aacrjournals.orgiiarjournals.orgwikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net The PI3K/AKT/mTOR pathway is a fundamental cellular signaling cascade that governs a wide array of biological processes, including cell growth, proliferation, survival, and metabolism. ijarbs.comwu.ac.thnih.gov Aberrant overactivation of this pathway is a common characteristic observed across various human cancers. wu.ac.thnih.gov By inhibiting PI3Kβ and PI3Kδ, this compound consequently reduces the phosphorylation of AKT, a pivotal mediator in cell survival and metabolism, thereby disrupting the downstream signaling cascades that promote cellular dysregulation. ijarbs.comnih.gov
Perturbation of Cell Proliferation and Survival Pathways
The selective inhibition of PI3Kβ and PI3Kδ by this compound leads to a significant disruption of cellular proliferation and survival pathways. researchgate.netijarbs.com Studies conducted in preclinical models have demonstrated that this compound effectively suppresses the proliferation of various hematological and epithelial tumor cells. wikipedia.orgwikipedia.orgresearchgate.net Furthermore, this compound has been shown to diminish tumorigenic properties and inhibit survival-based PI3K/AKT/mTOR signaling in cancer cells that have developed resistance to other therapeutic agents, such as ibrutinib (B1684441). nih.gov This finding suggests that this compound possesses the capacity to circumvent resistance mechanisms by targeting the compensatory upregulation of the PI3K/AKT axis. nih.gov The compound also actively induces cell death in susceptible tumor cells by preventing the activation of PI3Kβ and PI3Kδ, thereby halting the subsequent signaling cascades that are essential for cancer cell proliferation and survival. researchgate.netijarbs.com
Molecular Binding Characteristics
The inhibitory effects of this compound are mediated through its direct binding to the ATP-binding sites of the PI3Kβ and PI3Kδ isoforms. ijarbs.com This specific molecular interaction is crucial as it prevents the enzymatic activation of these PI3K isoforms, consequently disrupting the entire spectrum of downstream signaling pathways that they regulate. ijarbs.com The rational design of this compound as a small molecule inhibitor specifically targets these ATP-binding pockets, which underpins its precise mechanism of action and its ability to selectively inhibit PI3Kβ and PI3Kδ activity. ijarbs.comtandfonline.com
Preclinical Biological Activity of Ka2237
In Vitro Cell Line Studies
Antiproliferative Effects Across Diverse Cancer Cell Lines (Hematological and Epithelial)
KA2237 has shown broad antiproliferative activity against a diverse panel of human cancer cell lines, encompassing both hematological malignancies and solid epithelial tumors. nih.govpatsnap.com As a dual inhibitor of PI3K p110β and p110δ, this compound is designed to target pathways crucial for cell growth and survival. europeanpharmaceuticalreview.comnih.gov The inhibition of these two isoforms combines a direct effect on tumor growth with an immunotherapeutic response. europeanpharmaceuticalreview.com Preclinical studies have confirmed that this compound suppresses the proliferation of various cancer cell types, highlighting its potential for wide therapeutic application in oncology. nih.govpatsnap.com
Table 1: Antiproliferative Activity of this compound in Selected Human Cancer Cell Lines (Data for this table is not yet publicly available in the searched resources.)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Induction of Cellular Responses in Specific Tumor Subtypes (e.g., B-cell Lymphoma Models)
In preclinical models of B-cell lymphoma, this compound has demonstrated notable activity. The p110δ isoform of PI3K is predominantly expressed in lymphocytes, making it a key therapeutic target in B-cell malignancies. nih.gov By also targeting the p110β isoform, this compound may circumvent potential tumor escape mechanisms. nih.gov Studies have shown that this compound inhibits the activation of AKT, a critical downstream effector in the PI3K signaling pathway, in B-cell lymphoma cells. nih.gov
Investigation of Efficacy in Models of Drug Resistance (e.g., Ibrutinib (B1684441) Resistance in DLBCL)
A significant area of investigation for this compound has been its activity in drug-resistant cancer models, particularly in the context of ibrutinib-resistant Diffuse Large B-cell Lymphoma (DLBCL). Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a standard therapy for certain B-cell malignancies, but resistance can develop.
In preclinical studies, this compound has shown the ability to overcome this resistance. Treatment with this compound in ibrutinib-resistant DLBCL cell lines led to a significant reduction in AKT activity. nih.gov This suggests that this compound can effectively target the compensatory signaling pathways that emerge during the development of ibrutinib resistance.
In Vivo Animal Model Investigations
Tumor Growth Inhibition in Xenograft Models
The antitumor efficacy of this compound has been evaluated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. A key study investigated the effect of this compound on the growth of ibrutinib-resistant OCI-LY10 DLBCL tumors. In this model, administration of this compound resulted in the inhibition of tumor growth, demonstrating its potential to treat refractory lymphomas. nih.gov
Table 2: Efficacy of this compound in an Ibrutinib-Resistant DLBCL Xenograft Model (OCI-LY10-IbR) (Specific tumor growth inhibition data is not yet publicly available in the searched resources.)
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | Data not available | N/A |
Efficacy in Syngeneic Tumor Models
This compound has also been assessed in syngeneic tumor models, which involve the implantation of cancer cells into mice with a competent immune system, providing insights into the interplay between the drug, the tumor, and the host immune response. One such model utilized was the 4T1 syngeneic mouse breast cancer model. crownbio.com This model is characterized as an aggressive and poorly immunogenic tumor, mirroring certain aspects of human breast cancer. crownbio.com The evaluation of this compound in this setting aimed to understand its efficacy in a more clinically relevant immune context.
Table 3: Efficacy of this compound in the 4T1 Syngeneic Breast Cancer Model (Specific efficacy data for this compound in this model is not yet publicly available in the searched resources.)
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | Data not available | N/A |
Impact on Tumor Metastasis in Preclinical Models
While direct preclinical studies extensively detailing the impact of this compound on tumor metastasis are not widely available in the public domain, the mechanism of action through PI3K inhibition suggests a potential role in modulating metastatic processes. The PI3K signaling pathway is crucial for various cellular functions that are co-opted by cancer cells to facilitate metastasis, including cell proliferation, survival, migration, and invasion.
In general, inhibitors of the PI3K pathway have demonstrated anti-invasive and anti-proliferative effects in various preclinical cancer models. By blocking the activity of p110β and p110δ isoforms, this compound is expected to interfere with these key steps of the metastatic cascade. The p110β isoform has been particularly implicated in tumor cell invasion and metastasis, especially in the context of PTEN-deficient tumors. The p110δ isoform is primarily expressed in hematopoietic cells and plays a critical role in the tumor microenvironment, influencing immune cell trafficking and function, which can indirectly impact metastasis.
Preclinical research on other PI3K inhibitors has shown effects on cell migration and invasion in vitro. For instance, a study on the selective PI3K alpha/delta inhibitor BAY 80-6946 demonstrated anti-invasive effects in a panel of HER2-positive breast cancer cell lines using the Boyden chamber method. nih.gov Although specific data for this compound is not available, its dual inhibitory nature suggests it could have similar or potentially broader effects on metastatic processes.
Assessment in Specific Disease Models (e.g., B-cell Lymphoma, Breast Cancer)
The preclinical activity of this compound has been evaluated in various cancer models, with a significant focus on hematological malignancies.
B-cell Lymphoma
Preclinical studies have demonstrated that this compound effectively suppresses the proliferation of diverse hematological tumors. nih.gov The rationale for its use in B-cell lymphomas stems from the high expression of the p110δ isoform of PI3K in lymphocytes, making it an attractive therapeutic target. nih.gov Furthermore, targeting the p110β isoform may help to suppress tumor growth further and overcome potential escape mechanisms. nih.gov In preclinical models, this compound was shown to inhibit both p110β- and p110δ-dependent AKT activation, a key downstream effector in the PI3K signaling pathway. nih.gov
Breast Cancer
The PI3K pathway is frequently dysregulated in breast cancer, making it a key therapeutic target. While specific preclinical studies on this compound in breast cancer models are not extensively detailed in the available literature, the known involvement of the PI3K pathway in this disease provides a strong rationale for its potential efficacy. Preclinical studies of other PI3K inhibitors in breast cancer models have shown promise. For example, the PI3K inhibitor alpelisib (B612111) has been shown to prevent breast cancer formation in preclinical models by inhibiting the expansion of precancerous breast cells. tmc.edunih.gov Given that this compound targets the p110β isoform, which is implicated in certain breast cancer subtypes, it is plausible that it would exhibit anti-tumor activity in relevant preclinical breast cancer models.
Combined Modality Research
Research into the combination of this compound with other therapeutic agents is a key area of investigation to enhance its anti-cancer activity and overcome potential resistance mechanisms.
Synergistic Effects with Other Investigational Agents in Preclinical Settings
Karus Therapeutics, the developer of this compound, has engaged in a preclinical and clinical collaboration with The University of Texas MD Anderson Cancer Center. A focus of this collaboration is to identify optimal drug combinations for this compound. europeanpharmaceuticalreview.com While specific preclinical data from these combination studies are not yet widely published, the collaboration suggests an active area of research into the synergistic potential of this compound with other anti-cancer agents. The aim is to explore its applicability in both hematological and solid tumors, as a single agent and in combination. europeanpharmaceuticalreview.com
Rationale for Co-targeting Strategies based on Immunotherapeutic and Cell Signaling Mechanisms
The dual inhibition of p110β and p110δ by this compound provides a strong rationale for combination therapies that co-target complementary pathways.
Immunotherapeutic Mechanisms: The inhibition of the p110δ isoform, which is highly expressed in immune cells, suggests that this compound can modulate the tumor microenvironment. This provides a basis for combining this compound with immunotherapies, such as checkpoint inhibitors. By altering the immune landscape within the tumor, this compound could potentially enhance the efficacy of agents that rely on a competent anti-tumor immune response. Inhibiting p110δ is believed to have an immunotherapeutic effect. europeanpharmaceuticalreview.com
Cell Signaling Mechanisms: The PI3K pathway is a central node in a complex network of signaling pathways that drive cancer cell growth and survival. Cancer cells often develop resistance to targeted therapies by activating alternative signaling pathways. Therefore, co-targeting the PI3K pathway with inhibitors of other key signaling pathways, such as the MAPK or mTOR pathways, is a rational strategy to achieve synergistic anti-tumor effects and prevent or delay the onset of resistance. The targeting of p110β can be particularly important in tumors that have lost the function of the tumor suppressor PTEN, a common event in many cancers.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research
Development of PK/PD Models for Compound Behavior Prediction
The development of robust PK/PD models for KA2237 was necessitated by its unique metabolic profile. This compound is metabolized by cytochrome P450 enzymes CYP3A4/5, but critically, it also exhibits mechanism-based inhibition (MBI) of these enzymes fortunejournals.comfortunejournals.comresearchgate.net. This MBI characteristic implies that this compound can inhibit its own metabolism, leading to potential drug accumulation over time.
To accurately predict drug concentrations and accumulation, a mechanistic dynamic model, specifically an MBI model, was developed fortunejournals.comfortunejournals.comresearchgate.net. This model was designed to account for the time and concentration-dependent inactivation of CYP3A4/5 by this compound. Furthermore, a single-compartment PK model was proposed, which accounted for first-order absorption and elimination. This model integrated total clearance, considering contributions from both hepatic CYP3A4 and CYP3A5 metabolism fortunejournals.comfortunejournals.com.
The predictive capability of these models was demonstrated in human clinical studies, where the MBI model accurately predicted the observed drug accumulation fortunejournals.comresearchgate.net. For instance, the model successfully forecasted the approximate 4-fold accumulation of this compound after the highest dose of 400 mg and around 3-fold after the 200 mg administration fortunejournals.com.
Table 1: Predicted Accumulation of this compound based on MBI Model (This table is designed to be interactive in a digital format, allowing for sorting and filtering.)
| Dose (mg once daily) | Predicted Accumulation (Fold) |
| 200 | ~3 |
| 400 | ~4 |
Validation of Models Using Non-Human Primate Data
A crucial step in the translational pathway for this compound involved the validation of its PK models using data from non-human primates (NHP). This validation process confirmed the applicability of the preclinical models to predict drug behavior in a species physiologically closer to humans.
In vitro and in vivo PK data obtained from NHPs were utilized to further validate the developed models fortunejournals.comresearchgate.net. Importantly, NHP CYP3A also demonstrated MBI in vitro, mirroring the observations in human systems. Consistent with this, drug accumulation was observed in NHPs after 28 days of repeat dosing fortunejournals.com.
The NHP studies provided essential pharmacokinetic parameters, such as clearance (Cl) and volume of distribution at steady state (Vss), derived from single-dose intravenous data. Additionally, the inhibition constant (Ki) and inactivation rate constant (kinact) for NHP CYP3A were measured from in vitro studies and incorporated into the model fortunejournals.com. The developed model adequately predicted plasma concentrations in NHPs after 28 days of repeat dosing, reinforcing its robustness and predictive power fortunejournals.com.
This preclinical NHP data was directly leveraged for human studies. The starting dose for the first-in-human (FIH) clinical trial was determined using FDA guidance, based on 1/6th of the highest non-severely toxic dose (HNSTD) observed in NHPs, along with a conversion factor to derive the human equivalent dose (HED) fortunejournals.com. This approach aimed to ensure that the initial human dose would achieve steady-state concentrations comparable to those found effective in mouse syngeneic tumor models fortunejournals.com.
Implications for Experimental Design and Translational Research Paradigms
The successful development and validation of PK/PD models for this compound carry significant implications for experimental design and the broader translational research paradigm. For compounds like this compound that exhibit mechanism-based inhibition, these models are paramount for accurately assessing the extent of drug accumulation before the initiation of first-in-human clinical studies, thereby guiding safe dose escalation strategies fortunejournals.comresearchgate.net.
PK/PD modeling plays a pivotal role in accelerating the transition of therapeutic agents from preclinical studies to clinical trials. By providing valuable insights into drug exposure-response relationships, these models facilitate the translation of preclinical findings into clinically relevant predictions esmed.org. This capability directly informs clinical trial design, including dose selection and patient stratification, by enabling the extrapolation of preclinical data to human populations esmed.org.
In the context of preclinical experimental design, integrating PK/PD analysis is crucial for maximizing efficacy. Such analyses, which examine dose-response relationships of exposure and biological effect in both plasma and target tissues, enhance the drug discovery process. They enable the prediction of time-course effects for single or multiple drug doses and pharmacological effects, offering a deeper understanding of target modulation and the optimal dosing schedules required to achieve statistically significant efficacy while minimizing potential toxicity catapult.org.uk.
The comprehensive approach taken with this compound, involving the development of sophisticated PK/PD models and their validation with NHP data, exemplifies a robust translational research paradigm. It underscores the importance of integrating knowledge from various scientific disciplines, including chemistry, pharmacology, and biology, to design successful PK/PD studies that can confidently guide drug candidates from preclinical development into the clinic catapult.org.uk.
Ka2237 As a Chemical Biology Research Tool
Utility in Probing PI3K Pathway Biology
The PI3K/AKT/mTOR pathway is a fundamental intracellular signaling cascade that governs critical cellular processes, including the cell cycle, proliferation, and survival. wikipedia.org The PI3K family of enzymes is divided into several classes, with Class I PI3Ks (comprising p110α, p110β, p110γ, and p110δ isoforms) being central to cancer biology. Different isoforms are expressed in various cell types and have distinct roles; for instance, p110δ is predominantly expressed in lymphocytes, making it a key target in B-cell lymphomas. nih.govpatsnap.com
KA2237's utility as a research tool stems from its high selectivity for the p110β and p110δ isoforms over the α and γ isoforms. researchgate.net This allows researchers to specifically block the signaling functions of p110β and p110δ, thereby elucidating their precise roles within the broader PI3K network. In preclinical studies, this compound was shown to effectively inhibit the p110β- and p110δ-dependent activation of AKT, a key downstream effector in the pathway. nih.govpatsnap.com By observing the downstream cellular effects of this targeted inhibition, such as suppressed proliferation in hematological and epithelial tumor cells, researchers can map the specific contributions of the β and δ isoforms to cell growth and survival. nih.govpatsnap.com This selective inhibition provides a cleaner experimental system compared to pan-PI3K inhibitors, which block all isoforms and can obscure the functions of individual components.
| PI3K Isoform Target | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| p110β (beta) | Low nM range | researchgate.net |
| p110δ (delta) | Low nM range | researchgate.net |
| p110α (alpha) | > 500 nM | researchgate.net |
| p110γ (gamma) | > 500 nM | researchgate.net |
Application in Target Engagement Assays
Target engagement assays are critical tools in drug discovery and chemical biology, designed to confirm that a molecule is binding to its intended target within a complex biological environment like a living cell. nih.govreactionbiology.com These assays are vital for validating the mechanism of action of a chemical probe or drug candidate. This compound, as a well-characterized inhibitor, is an ideal tool for developing and validating such assays for the PI3K p110β and p110δ isoforms.
In a typical target engagement experiment, cells might be treated with a range of concentrations of this compound before being exposed to a broad-spectrum, tagged kinase probe. nih.gov By measuring how effectively this compound competes with the probe for binding to the target kinases, researchers can quantify its engagement with p110β and p110δ inside intact cells. This confirms that the compound reaches its target and provides a measure of its potency in a physiological context. nih.gov While specific studies detailing this compound's use in developing novel target engagement assays are not prevalent, the pharmacodynamic assessments conducted during its clinical evaluation (NCT02679196) inherently rely on measuring the drug's effect on its target pathway, serving as an in-vivo confirmation of target engagement. clinicaltrials.gov
Contribution to Understanding Disease Mechanisms in Model Systems
This compound has made significant contributions to understanding disease mechanisms, particularly in the context of cancer and drug resistance. The PI3K pathway is frequently overactive in cancer, promoting cell proliferation and reducing apoptosis. wikipedia.org By using this compound in preclinical cancer models, researchers have been able to confirm the dependence of certain tumors on the p110β and p110δ isoforms.
A key area of insight has been in overcoming therapeutic resistance. For example, in model systems of ibrutinib-resistant Diffuse Large B-cell Lymphoma (DLBCL), researchers identified that the resistant cells exhibited enhanced PI3K/AKT signaling. patsnap.com This finding pointed to a potential escape mechanism for the cancer cells. The application of this compound to these ibrutinib-resistant cells demonstrated that dual inhibition of PI3K-β/δ could reverse this resistance, reducing the cancer cells' survival signaling and tumorigenic properties. patsnap.com This elegantly demonstrated that the PI3K-β/δ axis is a critical survival pathway in this context and a viable therapeutic target for overcoming resistance. These studies in various lymphoma models have helped to establish the rationale for dual p110β/δ inhibition as a therapeutic strategy. nih.govpatsnap.com
Q & A
Q. What is the scientific rationale for targeting PI3K-β and PI3K-δ isoforms with KA2237 in B-cell lymphoma research?
this compound selectively inhibits PI3K-β and PI3K-δ isoforms, which are critical for tumor survival and immune evasion. Preclinical studies demonstrate that PI3K-β is involved in tumor growth signaling, while PI3K-δ regulates lymphocyte function. Dual inhibition disrupts both pathways, reducing tumor proliferation and overcoming resistance mechanisms in ibrutinib-resistant DLBCL models . This specificity minimizes off-target effects compared to pan-PI3K inhibitors, enhancing therapeutic efficacy in hematological malignancies.
Q. How does the pharmacokinetic profile of this compound influence its dosing regimen in clinical trials?
this compound exhibits an elimination half-life of 20–30 hours, supporting once-daily dosing. However, its mechanism-based inhibition (MBI) of CYP3A4/5 leads to nonlinear pharmacokinetics at higher doses (e.g., 400 mg), resulting in 4-fold accumulation. Phase I trials used a validated LC-MS/MS method to monitor plasma concentrations, ensuring dose adjustments aligned with safety thresholds (e.g., 200 mg as the maximum tolerated dose). Non-compartmental analysis (NCA) guided exposure-response relationships, balancing efficacy and toxicity .
Q. What methodologies are employed to assess this compound's safety and efficacy in first-in-human (FIH) studies?
The FIH trial (NCT02679196) utilized a 3+3 dose-escalation design with continuous daily dosing. Safety endpoints included treatment-related adverse events (TRAEs), such as rash (grade ≥3 in 14% of patients) and pneumonitis. Efficacy was measured via objective response rate (ORR: 37%) and complete response (CR: 19%). Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrated MBI dynamics to predict drug accumulation, validated against clinical AUC ratios .
Advanced Research Questions
Q. How do mechanism-based inhibition (MBI) properties of this compound impact its metabolic clearance and accumulation in clinical settings?
this compound irreversibly inhibits CYP3A4/5 through covalent binding, reducing its own metabolic clearance. A mechanistic dynamic model predicted 1.7-fold accumulation at 50 mg, but clinical data revealed higher accumulation (2.8–3.9-fold at 200–400 mg). This discrepancy suggests contributions from alternative metabolic pathways (e.g., aldehyde oxidase). The model was recalibrated using human hepatocyte data, highlighting the need to account for non-CYP3A enzymes in clearance predictions .
Q. What challenges arise in reconciling predicted versus observed drug accumulation ratios of this compound, and how are these addressed in pharmacokinetic modeling?
Initial MBI models underestimated accumulation by 40–60% at higher doses. Discrepancies arose from assumptions about hepatic clearance fraction (originally set to 0.67 based on NHP data). Clinical data necessitated adjusting this to 1.0, implicating full hepatic dependency. However, in vitro hepatocyte turnover studies revealed non-CYP3A pathways, prompting model refinement to include cytosol-based enzymes. This iterative process underscores the importance of adaptive modeling in early-phase trials .
Q. How do preclinical models of ibrutinib-resistant DLBCL inform the design of combination therapies involving this compound?
In ibrutinib-resistant (IR) DLBCL, PI3K-β/delta dual inhibition restored chemosensitivity. This compound suppressed pAKT/mTOR signaling in IR cells and synergized with standard chemotherapeutics (e.g., doxorubicin) in xenograft models. Colony formation assays showed 70% growth inhibition with this compound monotherapy, increasing to 90% in combination regimens. These findings support clinical trials exploring this compound with R-CHOP or other backbone therapies .
Methodological Tools and Data Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
